molecular formula C25H22O5 B2805765 7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 858764-77-9

7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one

Cat. No. B2805765
M. Wt: 402.446
InChI Key: HWEJHWFUYHHGEI-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Characterization

Chromenes are integral to the synthesis of biologically active natural products and photochromic materials. For instance, chromene chromium carbene complexes have been used to synthesize naphthopyran units, which are crucial in the development of photochromic materials. These compounds undergo a benzannulation reaction, yielding naphtho[2.1-b]pyrans, which are sensitive to air and thus challenging to purify. Protecting the phenol function during the benzannulation reaction can improve yields, and the hydroxy products can be further modified to produce stable naphtho[2,1-b]pyran-7,10-diones (Manish Rawat et al., 2006).

Biological Activity and Applications

Chromene derivatives exhibit diverse biological activities, which are explored for potential therapeutic applications. For example, the study of chromone derivatives and their inhibition of superoxide anion generation from human neutrophils has highlighted the potential anti-inflammatory effects of these compounds. The position of methoxy groups on the chromone core and the presence of a hydrogen bond donor significantly impact their biological activity, with some derivatives demonstrating promising anti-inflammatory effects (Yi-Han Chang et al., 2021).

Chemical Reactions and Transformations

Chromenes are also studied for their interesting chemical reactions, including phototransformation. The phototransformation of certain chromenones has been observed to produce compounds with unique tetracyclic scaffolds through regioselective ring closure. This process is governed by the directive influence observed in free radical aromatic substitutions and can lead to novel compounds with potential applications in materials science and organic synthesis (Radhika Khanna et al., 2015).

Future Directions

The potential implications of DMC in various fields of research and industry suggest that it could be a subject of future studies1. However, the specific future directions for research on this compound are not outlined in the available resources.


Please note that this analysis is based on the available resources and there may be additional information in other scientific papers that were not included in this search.


properties

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-8-9-17(2)18(12-16)14-28-19-10-11-20-23(13-19)29-15-24(25(20)26)30-22-7-5-4-6-21(22)27-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJHWFUYHHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one

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